Triamcinolone C17 Carboxylic Acid
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Overview
Description
Triamcinolone C17 Carboxylic Acid is a degradation product of triamcinolone acetonide, a synthetic corticosteroid used in various medical applications. This compound is formed through oxidative degradation, primarily occurring at the 17-side chain of the corticosteroid molecule . This compound is of interest due to its role in the stability and efficacy of corticosteroid formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triamcinolone C17 Carboxylic Acid is typically formed as a secondary degradation product of triamcinolone acetonide. The degradation process involves the oxidation of triamcinolone acetonide in the presence of molecular oxygen and trace metals . The reaction conditions often include an alkaline environment, which facilitates the formation of the carboxylic acid group at the C17 position .
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a degradation product rather than a target compound. understanding its formation is crucial for improving the stability of triamcinolone acetonide formulations. The addition of stabilizing agents, such as sodium metabisulfite, can help mitigate the degradation process .
Chemical Reactions Analysis
Types of Reactions: Triamcinolone C17 Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation from triamcinolone acetonide.
Reduction: Potential reduction reactions to convert the carboxylic acid back to its aldehyde form.
Substitution: Possible substitution reactions involving the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Molecular oxygen (O2) and trace metals (e.g., iron or copper salts) in an alkaline environment.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can react with the carboxylic acid group under appropriate conditions.
Major Products Formed:
Oxidation: Formation of this compound from triamcinolone acetonide.
Reduction: Conversion of the carboxylic acid to the corresponding aldehyde or alcohol.
Substitution: Formation of esters or amides from the carboxylic acid group.
Scientific Research Applications
Triamcinolone C17 Carboxylic Acid has several scientific research applications, including:
Chemistry: Studying the stability and degradation pathways of corticosteroids.
Biology: Investigating the metabolic pathways and biotransformation of corticosteroids in biological systems.
Medicine: Understanding the stability of corticosteroid formulations to improve their efficacy and shelf life.
Mechanism of Action
The mechanism of action of triamcinolone C17 Carboxylic Acid is primarily related to its formation as a degradation product. The oxidative degradation of triamcinolone acetonide involves the interaction of molecular oxygen with the 17-side chain, catalyzed by trace metals . This process leads to the formation of the carboxylic acid group at the C17 position, which can further undergo various chemical reactions .
Comparison with Similar Compounds
Triamcinolone C17 Carboxylic Acid can be compared with other similar compounds, such as:
Hydrocortisone C17 Carboxylic Acid: Another degradation product formed through similar oxidative processes.
Flurandrenolide C17 Carboxylic Acid: Formed through oxidative degradation of flurandrenolide.
Uniqueness: this compound is unique due to its specific formation pathway from triamcinolone acetonide and its role in the stability of corticosteroid formulations . Understanding its formation and reactions is crucial for improving the efficacy and shelf life of corticosteroid-based pharmaceuticals.
Properties
Molecular Formula |
C23H29FO6 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
InChI |
InChI=1S/C23H29FO6/c1-19(2)29-17-10-15-14-6-5-12-9-13(25)7-8-20(12,3)22(14,24)16(26)11-21(15,4)23(17,30-19)18(27)28/h7-9,14-17,26H,5-6,10-11H2,1-4H3,(H,27,28)/t14-,15-,16-,17+,20-,21-,22-,23-/m0/s1 |
InChI Key |
LIMGICFXHVUYQP-VVIPXABMSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)C |
Origin of Product |
United States |
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